molecular formula C5H2BrCl2N B155548 3-Bromo-2,5-dichloropyridine CAS No. 138006-41-4

3-Bromo-2,5-dichloropyridine

Cat. No.: B155548
CAS No.: 138006-41-4
M. Wt: 226.88 g/mol
InChI Key: CDBHWRZEXFQNBI-UHFFFAOYSA-N
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Safety and Hazards

“3-Bromo-2,5-dichloropyridine” is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if eye irritation persists or skin irritation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,5-dichloropyridine can be synthesized through various methods. One common method involves the bromination of 2,5-dichloropyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dimethylformamide or chloroform at elevated temperatures. After the reaction is complete, the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is often obtained as a high-purity solid that is suitable for further chemical transformations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBHWRZEXFQNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512574
Record name 3-Bromo-2,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138006-41-4
Record name 3-Bromo-2,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,5-dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-chloropyridin-2-one (84.3 g, 0.404 mol) in DMF (100 mL) was added POCl3 (56.5 mL, 0.61 mol) via dropping funnel over 3 hours at room temperature. The resulting black solution was then heated to 70° C. and allowed to stir for 3 days. After cooling to room temperature, the solution was poured into 1 L of ice/water, filtered, and the solid dried in a vacuum oven to provide 81.76 g (89%) of the desired 3-bromo-2,5-dichloropyridine as an off-white solid, m.p. 39-41° C.: IR(CHCl3) 3867, 3663, 2989, 2734, 1812, 1606, 1547, 1400, 1366, 1230, 1155, 1129, 1074, 1027, 894, 658, 563 cm-1 ; 1H NMR (300 MHz, CDCl3) δ 8.0 (d, 1H, J=2.2 Hz), 8.35 (d, 1H, J=2.2 Hz); 13C NMR (CDCl3) δ 120.43, 130.74, 141.46, 146.64, 148.99; exact mass calculated for C5H2NBrCl2 =224.8748; high resolution mass spec. 224.8764.
Quantity
84.3 g
Type
reactant
Reaction Step One
Name
Quantity
56.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-chloropyridin-2-one (84.3 g, 0.404 tool) in DMF (100 mL) was added POCl3 (56.5 mL, 0.61 tool) via dropping funnel over 3 hours at room temperature. The resulting black solution was then heated to 70° C. and allowed to stir for 3 days. After cooling to room temperature, the solution was poured into 1L of ice/water, filtered, and the solid dried in a vacuum oven to provide 81.76 g (89%) of the desired 3-bromo-2, 5-dichloropyridine as an off-white solid, m.p. 39°-41° C.: IR(CHCl3) 3867, 3663, 2989, 2734, 1812, 1606, 1547, 1400, 1366, 1230, 1155, 1129, 1074, 1027, 894, 658, 563cm ; HNMR (300 MHz, CDCl3)δ 8.0 (d, 1H, J=2.2Hz) , 8.35 (d, 1H, J=2.2Hz); 13C NMR (CDCl3)δ 120.43, 130.74, 141.46, 146.64, 148.99; exact mass calculated for C5H2NBrCl2 =224.8748; high resolution mass spec. 224.8764.
Quantity
84.3 g
Type
reactant
Reaction Step One
Name
Quantity
56.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,5-dichloropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dichloropyridine
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
3-Bromo-2,5-dichloropyridine
Reactant of Route 5
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Reactant of Route 6
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